molecular formula C19H17BrN4OS B5693081 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No.: B5693081
M. Wt: 429.3 g/mol
InChI Key: BMOFSHZYLRXKBV-YPDNTVNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide (hereafter referred to as Compound A) is a benzimidazole-derived acetohydrazide characterized by a thioether linkage, a brominated propenylidene moiety, and a methyl-substituted benzimidazole core. This article compares Compound A with structurally related analogs, focusing on synthesis, physicochemical properties, and inferred bioactivity.

Properties

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4OS/c1-24-17-10-6-5-9-16(17)22-19(24)26-13-18(25)23-21-12-15(20)11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,25)/b15-11-,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOFSHZYLRXKBV-YPDNTVNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

Compound A comprises three key domains:

Benzimidazole core : 1-methyl-1H-benzimidazole-2-thio group.

Hydrazide backbone : Acetohydrazide functionalized with a brominated propenylidene group.

Substituents : A (2E,2Z)-2-bromo-3-phenylallylidene moiety.

Table 1: Structural Comparison of Compound A with Analogs
Compound Name Heterocycle Hydrazide Substituent Key Modifications Reference
Compound A Benzimidazole (2E,2Z)-2-bromo-3-phenylallylidene Methyl group at N1 of benzimidazole
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(1E,2Z)-2-bromo-3-phenylallylidene]acetohydrazide Benzothiazole Same as Compound A Benzothiazole replaces benzimidazole
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-(2-bromobenzylidene)acetohydrazide Benzimidazole 2-Bromobenzylidene Benzyl group at N1 of benzimidazole
2-{[5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl]thio}-N′-(3-phenylallylidene)acetohydrazide Triazole 3-Phenylallylidene Triazole core instead of benzimidazole
N'-(2-Pyridylidene)-2-((pyrimidin-5-yl)thio)acetohydrazide Pyrimidine 2-Pyridylidene Pyrimidine-thioacetohydrazide scaffold

Key Differences and Implications

  • Heterocycle Replacement : Replacing benzimidazole with benzothiazole () or triazole () alters electronic properties and binding affinity. Benzimidazole’s planar structure may enhance DNA intercalation, whereas benzothiazole’s sulfur atom could improve metabolic stability.
  • Methyl vs. Benzyl Groups : Methyl substitution at N1 (as in Compound A ) reduces steric hindrance compared to the benzyl group in , possibly enhancing solubility.

General Methodology

Synthesis of acetohydrazide derivatives typically follows a three-step process ():

Formation of benzimidazole/benzothiazole intermediates via condensation of diamine derivatives with aldehydes or esters.

Hydrazide formation by reacting esters with hydrazine hydrate.

Condensation with aldehydes to generate hydrazone derivatives.

Example :

  • Compound A likely derives from condensation of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with 2-bromo-3-phenylpropenal under acidic conditions (e.g., acetic acid in ethanol), analogous to methods in .

Comparative Reaction Conditions

  • Benzothiazole Analogs (): Synthesized using similar hydrazide-aldehyde condensation but require benzothiazole-thioacetate intermediates.
  • Triazole Derivatives (): Involve click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole ring formation, a step absent in Compound A ’s synthesis.

Physicochemical Data

  • Melting Points : Benzimidazole derivatives (e.g., ) exhibit higher melting points (188–191°C) compared to benzothiazole analogs, suggesting stronger intermolecular interactions.
  • Solubility: The bromo-propenylidene group in Compound A may reduce aqueous solubility relative to non-halogenated analogs ().

Inferred Bioactivity

While direct bioactivity data for Compound A is unavailable, analogs provide clues:

  • Enzyme Inhibition : Benzimidazole-thioacetohydrazides () exhibit carbonic anhydrase inhibitory activity, implying Compound A may target similar enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.